molecular formula C13H10S B14392931 2-Methylazuleno[1,2-B]thiophene CAS No. 88498-79-7

2-Methylazuleno[1,2-B]thiophene

Cat. No.: B14392931
CAS No.: 88498-79-7
M. Wt: 198.29 g/mol
InChI Key: GLAOZCRNQMKOKG-UHFFFAOYSA-N
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Description

2-Methylazuleno[1,2-B]thiophene is a heterocyclic compound that features a fused ring system combining azulene and thiophene structures. Azulene is known for its deep blue color, while thiophene is a sulfur-containing five-membered ring. The fusion of these two rings results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylazuleno[1,2-B]thiophene typically involves the acylation and bromination of 2-methylazulene, followed by cyclization reactions. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Methylazuleno[1,2-B]thiophene can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) or nitro compounds in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced forms with hydrogenated rings.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-Methylazuleno[1,2-B]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylazuleno[1,2-B]thiophene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler sulfur-containing five-membered ring.

    Azulene: A fused bicyclic hydrocarbon known for its blue color.

    Benzothiophene: A fused ring system combining benzene and thiophene.

Uniqueness

2-Methylazuleno[1,2-B]thiophene is unique due to its fused ring system that combines the properties of azulene and thiophene. This fusion results in a compound with distinct electronic and structural characteristics, making it valuable for various applications in research and industry .

Properties

CAS No.

88498-79-7

Molecular Formula

C13H10S

Molecular Weight

198.29 g/mol

IUPAC Name

2-methylazuleno[1,2-b]thiophene

InChI

InChI=1S/C13H10S/c1-9-7-11-8-10-5-3-2-4-6-12(10)13(11)14-9/h2-8H,1H3

InChI Key

GLAOZCRNQMKOKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=CC=CC=CC3=C2S1

Origin of Product

United States

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